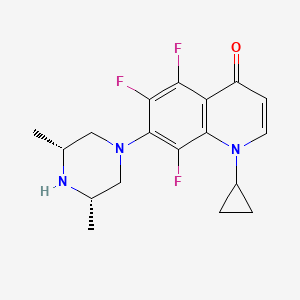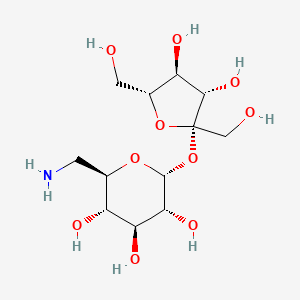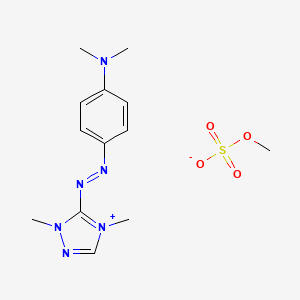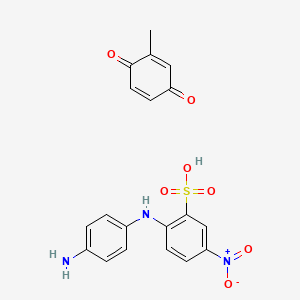
Descarboxyl orbifloxacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Descarboxyl orbifloxacin is a derivative of orbifloxacin, a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class. Orbifloxacin is primarily used in veterinary medicine to treat infections in animals, particularly dogs and cats. This compound, as the name suggests, is a modified form of orbifloxacin where the carboxyl group has been removed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of descarboxyl orbifloxacin involves the chemical modification of orbifloxacin. The process typically includes the removal of the carboxyl group from the orbifloxacin molecule. This can be achieved through various chemical reactions, such as decarboxylation, under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction conditions to ensure consistent quality and yield. The production process may also include steps for purification and quality control to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Descarboxyl orbifloxacin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the reaction and yield the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Descarboxyl orbifloxacin has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of fluoroquinolones.
Biology: It is used in research to understand the biological activity and mechanisms of action of fluoroquinolones.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new antibacterial agents and formulations for veterinary medicine.
Mechanism of Action
The mechanism of action of descarboxyl orbifloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, this compound prevents the bacteria from replicating and transcribing their DNA, leading to bacterial cell death. The molecular targets and pathways involved in this process are similar to those of other fluoroquinolones.
Comparison with Similar Compounds
Descarboxyl orbifloxacin is unique compared to other fluoroquinolones due to the absence of the carboxyl group. This structural modification can affect its chemical properties, reactivity, and biological activity. Similar compounds include:
Orbifloxacin: The parent compound with a carboxyl group.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with a different stereochemistry but similar antibacterial activity.
This compound’s uniqueness lies in its modified structure, which can lead to differences in its pharmacokinetics and pharmacodynamics compared to other fluoroquinolones.
Properties
CAS No. |
166323-26-8 |
|---|---|
Molecular Formula |
C18H20F3N3O |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoroquinolin-4-one |
InChI |
InChI=1S/C18H20F3N3O/c1-9-7-23(8-10(2)22-9)18-15(20)14(19)13-12(25)5-6-24(11-3-4-11)17(13)16(18)21/h5-6,9-11,22H,3-4,7-8H2,1-2H3/t9-,10+ |
InChI Key |
ZHUACHFPOGNNKF-AOOOYVTPSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C3=C(C(=O)C=CN3C4CC4)C(=C2F)F)F |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C3=C(C(=O)C=CN3C4CC4)C(=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















